4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride
Description
4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride is a heterocyclic compound featuring a morpholine ring linked to a thiazole moiety substituted with a pyridin-2-yl group. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
4-(4-pyridin-2-yl-1,3-thiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.ClH/c1-2-4-13-10(3-1)11-9-17-12(14-11)15-5-7-16-8-6-15;/h1-4,9H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFKGWCVRXMDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)C3=CC=CC=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also employed to ensure the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine and thiazole rings exhibit nucleophilic substitution potential due to their electron-rich nitrogen atoms. For example:
-
Pyridine Ring Functionalization : The pyridin-2-yl group can undergo alkylation or arylation at the nitrogen or ortho positions. A study on analogous pyrimidin-2-amine derivatives demonstrated that introducing substituents like piperazine via nucleophilic substitution enhances biological activity .
-
Morpholine Ring Reactivity : The morpholine nitrogen, when deprotonated, can participate in alkylation. For instance, 4-(3-chloropropyl)morpholine hydrochloride undergoes nucleophilic substitution with amines or thiols, highlighting the morpholine ring’s versatility .
Table 1: Nucleophilic Substitution Examples
Electrophilic Aromatic Substitution
The thiazole ring, though electron-deficient due to nitrogen atoms, can undergo directed electrophilic substitution:
-
Halogenation : Bromination or chlorination occurs preferentially at the 5-position of the thiazole ring under mild conditions .
-
Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively target the 4-position of the pyridine ring, as observed in related pyridine-thiazole hybrids .
Key Finding : Microwave-assisted nitration of a similar thiazole derivative achieved 89% yield in 10 minutes at 160°C .
Metal-Catalyzed Cross-Coupling Reactions
The compound’s halogenated derivatives enable catalytic transformations:
-
Suzuki-Miyaura Coupling : Aryl boronic acids react with brominated pyridine-thiazole intermediates to form biaryl products. For example, coupling with 4-methoxyphenylboronic acid yielded a biphenyl derivative with 91% efficiency .
-
Buchwald-Hartwig Amination : Palladium catalysts facilitate C–N bond formation between brominated thiazoles and amines, as demonstrated in the synthesis of kinase inhibitors .
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst System | Substrate | Product Yield | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Bromo-thiazole | 91% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Bromo-pyridine | 82% |
Condensation and Cyclization Reactions
-
Hantzsch Thiazole Synthesis : The thiazole core is synthesized via condensation of α-halo ketones (e.g., 2-bromo-1-(4-bromophenyl)ethanone) with thiourea derivatives .
-
Diels-Alder Reactions : Pyridine N-oxide intermediates participate in [4+2] cycloadditions with dienophiles like benzyl triazine carboxylate, forming fused heterocycles .
Example : Reaction of pyridine N-oxide with trimethylsilyl cyanide yielded cyanated intermediates, which were hydrolyzed to carboxylic acids .
Acid/Base-Mediated Transformations
-
Hydrolysis : The morpholine-linked ester groups are hydrolyzed under acidic conditions (e.g., HCl/EtOH) to carboxylic acids .
-
Salt Formation : The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous media .
Coordination Chemistry
The pyridine and thiazole nitrogen atoms act as ligands for transition metals:
-
Metal Complexation : Nickel boride nanoparticles catalyze reductive dehalogenation of gem-dibromocyclopropanes in aqueous media, a reaction relevant to functionalizing pyridine-thiazole scaffolds .
Key Insight : Ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline improve catalytic efficiency, achieving >90% yield in hydrodehalogenation .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. This inhibition suggests potential use in cancer therapeutics, particularly for targeting tumors with dysregulated CDK activity. Studies have demonstrated that compounds with similar structures exhibit significant antitumor activity, highlighting the importance of this compound in developing new cancer treatments.
2. Inhibition of Biological Targets
The compound has been evaluated for its ability to interact with various biological macromolecules. Its role as a CDK inhibitor implies selective binding to these enzymes, potentially altering their activity and influencing cell cycle progression. Further studies are necessary to elucidate the specific binding sites and mechanisms involved.
Materials Science
Corrosion Inhibition
Another notable application of this compound is its effectiveness as a corrosion inhibitor for mild steel in acidic environments. The presence of thiazole and pyridine functionalities contributes to its ability to form protective films on metal surfaces, thereby enhancing the longevity and durability of materials used in harsh conditions.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing the reactive sites on the thiazole and pyridine rings.
- Electrophilic Aromatic Substitutions : Facilitating modifications on the aromatic systems present in the compound.
These synthetic pathways require careful control of reaction conditions to optimize yield and purity.
Mechanism of Action
The mechanism of action of 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Thiazole | Salt Form | Notable Features | Evidence ID |
|---|---|---|---|---|---|---|
| 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride | Not explicitly stated | ~300–350 (estimated) | Pyridin-2-yl | Hydrochloride | Potential kinase inhibition | [3, 5, 8] |
| 4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine | C₁₃H₁₃ClN₂OS | 280.77 | 4-Chlorophenyl | Free base | Enhanced lipophilicity | [2, 6] |
| 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride | Not fully specified | ~280–300 (estimated) | Chloromethyl | Hydrochloride | Reactive site for functionalization | [5] |
| [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride | C₉H₁₁Cl₂N₃S | 264.17 | Pyridin-4-yl + methanamine | Dihydrochloride | Amine group for conjugation | [7] |
| 4-(5-Bromothiazol-2-yl)morpholine | C₇H₉BrN₂OS (estimated) | ~249.13 | Bromine at C5 of thiazole | Free base | Halogen for cross-coupling reactions | [8] |
| 4-((5-(Dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine hydrochloride | C₁₇H₂₆BClN₂O₃ (estimated) | ~360.67 (estimated) | Boronic ester | Hydrochloride | Suzuki-Miyaura coupling intermediate | [9] |
Physicochemical and Functional Comparisons
Lipophilicity and Solubility: The 4-chlorophenyl analog ([2, 6]) exhibits higher lipophilicity (XLogP3 = 3.3) due to the aromatic chloro group, favoring membrane permeability. Hydrochloride salts further enhance solubility .
Reactivity and Synthetic Utility :
- The bromine-substituted thiazole ([8]) serves as a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
- The chloromethyl derivative ([5]) offers a reactive site for nucleophilic substitution or further alkylation.
- The boronic ester analog ([9]) is critical for synthesizing biaryl structures via Suzuki-Miyaura reactions .
Biological Relevance: Pyridine-thiazole hybrids are known to target kinases and antimicrobial pathways. The pyridin-2-yl group in the target compound may mimic adenine in ATP-binding pockets . The dihydrochloride salt of the pyridin-4-yl analog ([7]) could improve bioavailability in drug formulations .
Biological Activity
4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a morpholine ring with thiazole and pyridine moieties, which are known for their diverse biological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClN3OS, with a molecular weight of approximately 283.77 g/mol. Its structure allows for various chemical interactions that contribute to its biological activity.
Target Enzymes
Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle. By inhibiting these kinases, the compound may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
Interaction with Biological Macromolecules
The compound's ability to interact with various biological macromolecules enhances its potential therapeutic applications. Studies have shown that it can bind selectively to CDK enzymes, potentially altering their activity and influencing cell cycle progression.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies:
-
In vitro Studies :
- Inhibition of CDK activity was demonstrated in various cancer cell lines, leading to reduced proliferation rates.
- The compound exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 5 to 15 µM.
- Case Study : A study conducted by Liu et al. (2023) reported that treatment with this compound resulted in a 70% reduction in tumor volume in xenograft mouse models when administered at a dose of 20 mg/kg bi-weekly over four weeks.
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties:
-
Antibacterial Activity :
- The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 0.025 mg/mL, while for Escherichia coli it was 0.05 mg/mL.
- Comparative studies indicated that its antibacterial efficacy is comparable to established antibiotics such as ciprofloxacin.
-
Antifungal Activity :
- The compound demonstrated antifungal activity against Candida albicans with an MIC of 16.69 µM.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(2-pyridin-2-ylthiazol-4-yl)aniline | 93052-35-8 | Contains an aniline group; potential applications in dye chemistry. |
| N-(1,3-thiazol-2-yl)pyrimidine derivatives | Varies | Known for selective inhibition of CDK4 and CDK6; similar biological activity profile. |
| Thiazole-based kinase inhibitors | Varies | Broad category; many exhibit antitumor activity akin to the target compound. |
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques starting from commercially available precursors. Common methods include the formation of the thiazole ring through reactions involving thioamides and halogenated pyridine derivatives.
In addition to its biological applications, this compound has been explored as a corrosion inhibitor in mild steel environments, showcasing its versatility across different fields.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]morpholine hydrochloride?
Synthesis optimization requires multi-step reaction design, including:
- Stepwise functionalization : Prioritize the formation of the thiazole ring followed by morpholine coupling to minimize side reactions .
- Reaction condition control : Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
- Catalyst selection : Employ palladium-based catalysts for cross-coupling steps involving pyridine derivatives, as noted in analogous heterocyclic syntheses . Analytical validation via TLC and NMR at each step ensures intermediate purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for pyridyl protons) and morpholine integration (e.g., δ 3.6–4.0 ppm for N-CH₂ groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 294.08 for C₁₂H₁₄ClN₃OS) .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated in structurally similar morpholine-thiazole hybrids .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Based on structurally related morpholine-thiazole derivatives:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation (H335) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, following institutional guidelines for halogenated organics .
Advanced Research Questions
Q. How can computational methods enhance reaction design for novel derivatives of this compound?
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., thiazole ring closure) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis candidates, leveraging software like AutoDock Vina .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations for functional group transformations .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological strategies include:
- Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., MTT vs. ATP luminescence) .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .
- Structural analogs : Benchmark against derivatives with known SAR (structure-activity relationship) profiles to isolate critical functional groups .
Q. What experimental frameworks are recommended for elucidating the mechanism of action in anticancer studies?
- Transcriptomic profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Protein interaction assays : Use pull-down assays with biotinylated probes to map binding partners in cancer cell lysates .
- In vivo validation : Test efficacy in xenograft models with pharmacokinetic monitoring (e.g., plasma half-life via LC-MS) to correlate exposure and response .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Optimize continuous-flow systems for high-yield steps (e.g., cyclocondensation) to improve reproducibility .
- Quality-by-design (QbD) : Apply factorial design (e.g., 2³ experiments) to identify critical process parameters (CPPs) affecting purity and yield .
- Purification strategies : Use preparative HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water) to isolate gram-scale batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
